molecular formula C58H38Cl2N8Ru B12388281 [Ru(DIP)2TAP]Cl2

[Ru(DIP)2TAP]Cl2

Cat. No.: B12388281
M. Wt: 1018.9 g/mol
InChI Key: KSARJQZFWGNIBW-UHFFFAOYSA-L
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Preparation Methods

The synthesis of [Ru(DIP)2TAP]Cl2 involves the coordination of Ruthenium(II) with polypyridyl ligands. The synthetic route typically includes the reaction of Ruthenium(II) chloride with 4,7-diphenyl-1,10-phenanthroline (DIP) and 1,4,5,8-tetraazaphenanthrene (TAP) under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified through recrystallization .

Chemical Reactions Analysis

[Ru(DIP)2TAP]Cl2 undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of [Ru(DIP)2TAP]Cl2 involves its ability to bind to DNA and generate reactive oxygen species upon light irradiation. The compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen (^1O2). This reactive oxygen species can oxidize DNA, leading to the formation of products such as 8-oxodG and dSp. These oxidative reactions can cause DNA damage and cell death, which is the basis for its use in photodynamic therapy .

Properties

Molecular Formula

C58H38Cl2N8Ru

Molecular Weight

1018.9 g/mol

IUPAC Name

4,7-diphenyl-1,10-phenanthroline;pyrazino[2,3-f]quinoxaline;ruthenium(2+);dichloride

InChI

InChI=1S/2C24H16N2.C10H6N4.2ClH.Ru/c2*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9;;;/h2*1-16H;1-6H;2*1H;/q;;;;;+2/p-2

InChI Key

KSARJQZFWGNIBW-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC2=NC=CN=C2C3=NC=CN=C31.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

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